molecular formula C13H18N2O B14470013 Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- CAS No. 67787-15-9

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-

Cat. No.: B14470013
CAS No.: 67787-15-9
M. Wt: 218.29 g/mol
InChI Key: QEZQBHPVHGEIDG-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a furan ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- typically involves multiple steps, starting with the preparation of the furan ring and the cyclopentyl group. The nitrile group is then introduced through a series of reactions, including nucleophilic substitution and dehydration. Common reagents used in these reactions include potassium cyanide, ethanol, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, such as the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are designed to produce the compound in high yields and with high purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives of the original compound

Scientific Research Applications

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biological activity, making the compound a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitriles, such as acetonitrile, propionitrile, and butyronitrile. These compounds share the nitrile functional group but differ in their overall structure and properties.

Uniqueness

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is unique due to its complex structure, which includes a furan ring and a cyclopentyl group

Properties

CAS No.

67787-15-9

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-[[2-(furan-2-ylmethyl)cyclopentyl]amino]propanenitrile

InChI

InChI=1S/C13H18N2O/c14-7-3-8-15-13-6-1-4-11(13)10-12-5-2-9-16-12/h2,5,9,11,13,15H,1,3-4,6,8,10H2

InChI Key

QEZQBHPVHGEIDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NCCC#N)CC2=CC=CO2

Origin of Product

United States

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